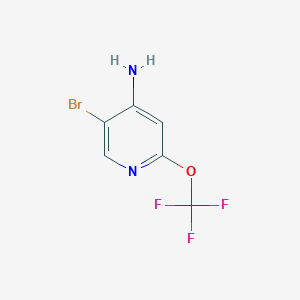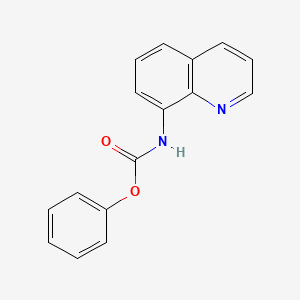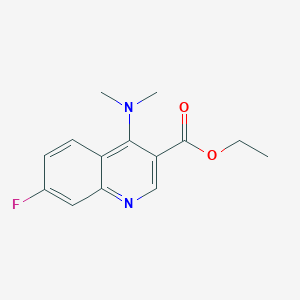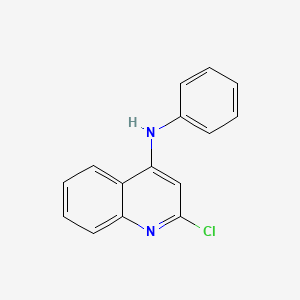
Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative with a molecular formula of C15H18N2O2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate, often involves multi-step reactions. One common method is the cyclization of aniline derivatives with β-ketoesters under acidic conditions. The reaction typically requires a catalyst such as polyphosphoric acid or sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives can involve green chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts. These methods aim to reduce environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an antimalarial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 8-methyl-4-(methylamino)quinoline-3-carboxylate
- 4-[2-(Diethylamino)ethylamino]quinolin-7-ol
- 2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline
Uniqueness
Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methylamino groups can enhance its lipophilicity and ability to interact with biological membranes .
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-4-10-7-6-8-11-13(10)17-9-12(14(11)16-3)15(18)19-5-2/h6-9H,4-5H2,1-3H3,(H,16,17) |
Clé InChI |
MLJHVNBZGDFRRJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one](/img/structure/B15065708.png)
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15065715.png)
![2,4-Dimethyl-3-(3-methylbutyl)indeno[2,1-B]pyran](/img/structure/B15065716.png)







![5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B15065782.png)
![5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15065790.png)

